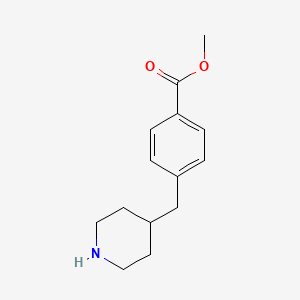

4-Piperidin-4-ylmethyl-benzoic acid methyl ester

Description

Overview of Piperidine (B6355638) and Benzoic Acid Methyl Ester Moieties in Chemical and Medicinal Chemistry Research

The piperidine ring and the benzoic acid methyl ester group are fundamental structural units extensively utilized in the fields of chemical synthesis and drug discovery. nih.govnih.govwikipedia.org

The piperidine moiety , a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids. nih.govwikipedia.org It is considered a "privileged scaffold" in medicinal chemistry because its incorporation into a molecule can significantly influence its pharmacological and pharmacokinetic properties. researchgate.net The piperidine ring's saturated, non-planar chair conformation allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets like receptors and enzymes. wikipedia.org This structural versatility has led to the presence of piperidine derivatives in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.orgresearchgate.net The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.comthieme-connect.com

The benzoic acid methyl ester moiety is a common structural motif in organic chemistry. nih.govwikipedia.org Benzoic acid and its esters occur naturally in many plants and are intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.org In industrial and laboratory settings, they are important precursors for the synthesis of a wide range of organic substances. wikipedia.org Methyl benzoate (B1203000), specifically, is synthesized through the condensation of benzoic acid and methanol (B129727), a reaction known as Fischer esterification. pbworks.commdpi.com Benzoate esters are employed as solvents, fragrances, and crucial intermediates in the production of more complex molecules. nih.govpbworks.commdpi.com In medicinal chemistry, the benzoate group can serve as a key component for interacting with biological targets or as a pro-drug to improve a compound's absorption and distribution. ijcrt.orgnih.gov

Table 1: Pharmacological Applications of the Piperidine Scaffold

| Therapeutic Class | Examples of Piperidine-Containing Drugs |

| Antipsychotics | Haloperidol, Risperidone, Pimozide encyclopedia.pubijnrd.org |

| Analgesics (Opioids) | Fentanyl, Meperidine encyclopedia.pubijnrd.org |

| Antihistamines | Fexofenadine, Loratadine ijnrd.org |

| Alzheimer's Disease | Donepezil encyclopedia.pubijnrd.org |

| Anticancer Agents | Raloxifene researchgate.net |

| Antivirals | Investigational agents ijnrd.orgresearchgate.net |

| Antidiabetics | Voglibose ijnrd.org |

Significance and Research Rationale for Investigating 4-Piperidin-4-ylmethyl-benzoic acid methyl ester as a Chemical Entity

The investigation of this compound is driven by the principles of rational drug design and the exploration of novel chemical space. This specific molecule is available from various chemical suppliers as a research chemical or building block, indicating its utility in the synthesis of more complex target molecules. pharmaoffer.combldpharm.comchemicalbook.comguidechem.com

The rationale for its study can be broken down by its structural components:

Piperidine Core : Provides a proven scaffold for introducing desirable drug-like properties, such as improved solubility and the ability to form specific interactions with biological targets. biointerfaceresearch.com The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions.

Benzoic Acid Methyl Ester Tail : This part of the molecule offers a site for hydrogen bonding and potential π-π stacking interactions with aromatic residues in proteins. The ester group can also be hydrolyzed by metabolic enzymes, which can be a factor in the compound's mechanism of action or metabolic pathway.

Methylene (B1212753) Linker : The -CH2- group connecting the two rings provides conformational flexibility, allowing the piperidine and benzoate moieties to adopt various spatial orientations. This flexibility can be critical for optimizing the binding affinity of the molecule to its target.

The combination of these three components in a single molecule creates a chemical entity with a unique three-dimensional structure and physicochemical profile. Researchers synthesize and study such compounds to explore structure-activity relationships (SARs), where systematic modifications of the structure lead to a better understanding of how the molecule interacts with biological systems and allows for the fine-tuning of its efficacy and selectivity. nbinno.com

Current Gaps and Emerging Research Avenues in the Study of Related Chemical Compounds

Despite the extensive research into piperidine derivatives, several gaps and promising new research directions remain. nih.govclinmedkaz.org

Identified Research Gaps:

Stereoselective Synthesis : While many methods exist for synthesizing piperidines, there is a continuing need for more efficient, cost-effective, and highly stereoselective methods to produce specific isomers, as different stereoisomers of a drug can have vastly different biological activities. nih.gov

Understanding of Biological Targets : For many bioactive piperidine compounds, the precise molecular targets and mechanisms of action are not fully understood. clinmedkaz.org A significant gap exists in validating these targets to ensure that new drug candidates have a high probability of success in clinical trials.

Predictive Toxicology : The ability to predict the potential toxicity and off-target effects of novel piperidine derivatives early in the discovery process remains a challenge.

Emerging Research Avenues:

Multicomponent Reactions (MCRs) : The development of MCRs to synthesize complex, highly substituted piperidines in a single step is a major area of focus. These reactions are highly efficient and allow for the rapid generation of diverse chemical libraries for screening. nih.gov

Dual-Target or Multi-Target Ligands : There is growing interest in designing single molecules that can interact with multiple biological targets simultaneously. Piperidine scaffolds are well-suited for creating such ligands for complex diseases like cancer or neurodegenerative disorders. encyclopedia.pub

Targeting Protein-Protein Interactions : The flexible and three-dimensional nature of piperidine derivatives makes them attractive scaffolds for designing molecules that can disrupt or stabilize protein-protein interactions, which are implicated in many diseases.

In Silico Drug Design : The use of computational tools to predict the biological activity and potential targets of new piperidine derivatives is becoming increasingly important. These methods can help prioritize which compounds to synthesize and test, saving time and resources. clinmedkaz.org

Historical Development and Context of Piperidine-Benzoate Derivatives in Academic Research

The history of piperidine-containing compounds is deeply rooted in natural product chemistry. The parent compound, piperidine, was first isolated in 1850 by reacting piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid. wikipedia.org This discovery opened the door to understanding a vast class of alkaloids that feature the piperidine ring, such as coniine (from poison hemlock) and atropine. wikipedia.orgencyclopedia.pub

The industrial production of piperidine is now primarily achieved through the hydrogenation of pyridine (B92270). wikipedia.org The development of various synthetic methodologies throughout the 20th century, including cyclization, cycloaddition, and hydrogenation reactions, has enabled chemists to create an enormous variety of substituted piperidine derivatives not found in nature. nih.govnih.gov

The synthesis of benzoate esters has a similarly long history, with the Fischer esterification reaction, first described in 1895, remaining a fundamental method for their preparation. pbworks.com The combination of these two historically significant scaffolds—piperidine and benzoate esters—into single molecules represents a logical progression in synthetic and medicinal chemistry. This approach allows researchers to leverage the well-established biological importance of the piperidine core while using the benzoate moiety to modulate properties and explore new interactions with biological targets. The academic pursuit of such derivatives is driven by the continuous search for novel therapeutic agents with improved properties. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(piperidin-4-ylmethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-4-2-11(3-5-13)10-12-6-8-15-9-7-12/h2-5,12,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWYXTUXQXGDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Piperidin 4 Ylmethyl Benzoic Acid Methyl Ester and Its Derivatives

Strategic Retrosynthetic Analysis and Design for the Chemical Compound

One primary retrosynthetic approach involves disconnecting the benzylic C-C bond, suggesting a coupling reaction between a piperidin-4-ylmethyl synthon and a benzoic acid derivative. A further disconnection of the piperidine (B6355638) C4-methylene bond points towards a 4-substituted piperidine precursor. This leads to two key starting material types: a functionalized benzoic acid/ester and a suitable piperidine derivative.

An alternative strategy could involve a Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.govnih.gov This would entail the coupling of a boronic ester-functionalized piperidine with a 4-halobenzoic acid methyl ester. While potentially efficient, this route may require more complex starting materials.

Considering efficiency and the availability of starting materials, a convergent synthesis is often preferred. This would involve the separate synthesis of a protected piperidine intermediate and the benzoic acid moiety, followed by their coupling and final deprotection/esterification steps. The use of protecting groups on the piperidine nitrogen, such as a Boc (tert-butyloxycarbonyl) group, is crucial to prevent side reactions during the coupling and esterification steps. nih.gov

Detailed Synthetic Pathways and Optimization of Reaction Conditions

Based on the retrosynthetic analysis, a common and practical synthetic pathway involves the coupling of a 4-halomethyl-benzoic acid derivative with a suitable piperidine precursor, followed by esterification.

Preparation and Purification of Key Intermediates

The synthesis of 4-Piperidin-4-ylmethyl-benzoic acid methyl ester necessitates the preparation of key intermediates. A crucial intermediate is a derivative of 4-(halomethyl)benzoic acid, such as methyl 4-(bromomethyl)benzoate (B8499459) or 4-(chloromethyl)benzoic acid. google.comgoogle.com These can be synthesized from p-toluic acid through radical halogenation of the methyl group.

Another key intermediate is a 4-substituted piperidine. For the target molecule, piperidine-4-methanol or a protected version thereof would be a suitable starting point. The piperidine nitrogen must be protected to avoid N-alkylation during subsequent steps. The Boc group is a common choice for this purpose due to its stability and ease of removal under acidic conditions. nih.gov

The purification of these intermediates is critical for the success of the subsequent coupling reactions. Column chromatography and recrystallization are standard techniques employed to ensure high purity.

Innovations in Reaction Yield and Stereochemical Control

To enhance the yield of the coupling reaction between the benzoic acid and piperidine moieties, optimization of reaction conditions is paramount. This includes the choice of solvent, base, temperature, and reaction time. For instance, in related syntheses of N-substituted piperidines, conditions can be tailored to favor the desired product and minimize the formation of byproducts. nih.gov

While the target molecule does not possess a chiral center, stereochemical control is a significant consideration in the synthesis of more complex piperidine derivatives. For related structures, catalytic asymmetric hydrogenation of pyridine (B92270) precursors can be employed to establish desired stereocenters. mdpi.com

Innovations to improve reaction yields also include the use of more efficient coupling reagents and catalysts. For example, in Suzuki-Miyaura couplings, the choice of palladium catalyst and ligands can dramatically impact the reaction's efficiency and substrate scope. rsc.orgnih.govnih.gov

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of novel and sustainable synthetic routes is a growing area of focus in chemical synthesis. This is driven by the need to reduce the environmental impact of chemical processes and to improve efficiency.

Applications of Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound in several ways. researchgate.netnih.govrasayanjournal.co.inajchem-a.comrsc.org One key aspect is the use of greener solvents. Traditional syntheses often employ chlorinated solvents, which are toxic and environmentally harmful. The exploration of alternative, more benign solvents such as water, ethanol, or solvent-free conditions is a primary goal. rsc.org

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. This can be achieved through the design of synthetic routes that minimize the use of protecting groups and auxiliary reagents.

Catalytic Methods for Efficient Synthesis of the Chemical Compound

Catalytic methods can be employed at various stages of the synthesis of this compound. For instance, the hydrogenation of a pyridine precursor to a piperidine can be achieved using heterogeneous catalysts such as ruthenium on carbon (Ru/C). cabidigitallibrary.orgmdpi.com This method is often cleaner and allows for easier catalyst recovery compared to stoichiometric reducing agents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful catalytic tool for forming the C-C bond between the aromatic ring and the piperidine moiety. rsc.orgnih.govnih.gov Recent advancements in this area have focused on developing more active and stable catalysts that can function under milder conditions and in more environmentally friendly solvent systems.

Finally, the esterification of the carboxylic acid can be catalyzed by a strong acid, a process that is well-established and generally efficient. tcu.edugoogle.com

Comparative Analysis of Synthetic Strategies for Analogous Compounds

The synthesis of 4-substituted piperidine benzoic acid esters and their analogues is a critical area of research, driven by their prevalence in biologically active molecules. Various synthetic methodologies have been developed to construct these scaffolds, each with distinct advantages and limitations. A comparative analysis of these strategies reveals key considerations for efficiency, scalability, and substrate scope. The primary approaches include reductive amination, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions.

Reductive Amination

Reductive amination is a cornerstone in the synthesis of amines and is particularly effective for creating the benzyl-piperidine linkage found in many analogous compounds. researchgate.net This method typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A notable example is the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate for the drug imatinib. researchgate.netresearchgate.net In this process, direct reductive alkylation of 1-methylpiperazine (B117243) with the methyl ester of 4-formylbenzoic acid is accomplished using a reducing agent like sodium triacetoxyborohydride (B8407120). This reagent is known for its mildness and selectivity for iminium ions over other carbonyl groups. researchgate.net Alternative reducing systems, such as sodium borohydride (B1222165) in the presence of an acid catalyst or with Aliquat 336, have also been employed. researchgate.net The primary advantages of this strategy are the high yields, often in the 95-99% range, and the operational simplicity, which makes it amenable to large-scale production. researchgate.net

Nucleophilic Substitution

Nucleophilic substitution offers a direct and often high-yielding route to connect the piperidine or piperazine (B1678402) moiety to the benzoic acid framework. This strategy relies on the displacement of a leaving group on the benzylic carbon by the nitrogen atom of the heterocyclic amine.

In the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a common starting material is 4-(chloromethyl)benzoic acid or its nitrile equivalent, 4-chloromethylbenzonitrile. guidechem.comgoogle.comgoogle.com The reaction is typically carried out by treating the chloromethyl derivative with N-methylpiperazine in the presence of a base, such as sodium bicarbonate, potassium carbonate, or sodium hydroxide, to neutralize the generated HCl. google.comgoogle.com Solvents can range from water to methanol (B129727) or dimethylformamide. google.comgoogle.com While this method is robust and can produce high yields (up to 98.5%), it may require subsequent hydrolysis if a nitrile or ester starting material is used to obtain the final carboxylic acid. guidechem.comgoogle.com The choice of base and solvent system is crucial for optimizing reaction times and yields.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile methodology for forming the crucial carbon-carbon bond between the aromatic ring and the piperidinemethyl substituent. nih.govmdpi.com This approach would typically involve coupling an aryl halide or triflate (e.g., methyl 4-iodobenzoate) with an organoboron reagent derived from 4-(halomethyl)piperidine. nih.govwikipedia.org

The Suzuki-Miyaura coupling is renowned for its excellent functional group tolerance and generally mild reaction conditions. nih.govrsc.org A typical catalytic system consists of a palladium source, such as Pd(OAc)₂, and a suitable ligand. nih.gov The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to facilitate the transmetalation step. rsc.org While this method offers great flexibility in constructing complex molecules, it involves more steps, including the preparation of the organoboron reagent, and the cost of the palladium catalyst can be a consideration for large-scale synthesis. mdpi.comrsc.org However, the development of highly active catalysts with low loadings can mitigate this issue. rsc.org

Comparative Summary

The choice of synthetic strategy for this compound and its analogues depends on factors such as the availability of starting materials, desired scale, and cost-effectiveness. Reductive amination stands out for its high efficiency and simplicity for large-scale production when the corresponding aldehyde is readily accessible. Nucleophilic substitution provides a direct and high-yielding pathway, particularly when benzylic halides are used as precursors. Palladium-catalyzed cross-coupling offers the greatest versatility and functional group tolerance, making it ideal for creating diverse libraries of analogues, albeit with potentially higher costs and more complex reaction setups.

| Synthetic Strategy | Analogous Compound/Target Bond | Key Reactants | Key Reagents/Catalyst | Reported Yield (%) | Key Advantages | Potential Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | 1-Methylpiperazine + 4-Formylbenzoic acid derivative | Sodium triacetoxyborohydride or NaBH₄ | 95–99 researchgate.net | High yield, operational simplicity, mild conditions. researchgate.net | Requires availability of the corresponding aldehyde precursor. |

| Nucleophilic Substitution | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | N-Methylpiperazine + 4-(Chloromethyl)benzoic acid | Base (e.g., NaOH, K₂CO₃, NaHCO₃) | 95–99 google.comgoogle.com | Direct, high-yielding, scalable. google.com | May require harsh conditions or subsequent functional group manipulation. guidechem.com |

| Suzuki-Miyaura Coupling | Aryl-Alkyl C-C bond | Methyl 4-iodobenzoate (B1621894) + Piperidinemethylboronic ester | Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., K₂CO₃) | Variable (Generally Good to Excellent) nih.govmdpi.com | High functional group tolerance, broad substrate scope, modularity. nih.gov | Multi-step process, cost of catalyst, preparation of organoboron reagent. rsc.org |

| Amide Bond Formation | Methyl 4-(piperidine-1-carbonyl)benzoate | Piperidine + 4-(Methoxycarbonyl)benzoic acid | Thionyl chloride, then triethylamine | 82 nih.gov | Classical, well-established method. nih.gov | Different connectivity; not suitable for forming the C-C bond of the target compound. |

Comprehensive Structural Elucidation and Advanced Analytical Techniques in Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-Piperidin-4-ylmethyl-benzoic acid methyl ester. It provides detailed information about the chemical environment of individual hydrogen and carbon atoms, allowing for a complete mapping of the molecular structure.

One-dimensional NMR spectra offer fundamental information regarding the types and numbers of protons and carbons in unique chemical environments within the molecule.

¹H NMR Analysis: The proton NMR spectrum provides critical information on the number of different types of protons and their neighboring environments. In a published synthesis, the ¹H NMR spectrum of methyl 4-(piperidin-4-ylmethyl)benzoate was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

The spectrum displays characteristic signals confirming the presence of all expected structural motifs. The aromatic protons of the benzoate (B1203000) ring appear as two distinct doublets in the downfield region (7.95 and 7.19 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The singlet at 3.89 ppm corresponds to the three protons of the methyl ester group. The piperidine (B6355638) and methylene (B1212753) bridge protons appear in the upfield region. The methylene bridge protons (Ar-CH₂) show a doublet at 2.65 ppm. The signals for the piperidine ring protons are observed between 1.25 and 3.07 ppm, including the N-H proton, which appears as a broad singlet.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.95 | d, J=8.1 Hz | 2H | Aromatic (H ortho to -COOCH₃) |

| 7.19 | d, J=8.1 Hz | 2H | Aromatic (H ortho to -CH₂) |

| 3.89 | s | 3H | -OCH₃ (Ester methyl) |

| 3.07 | d | 2H | Piperidine (Axial H-2, H-6) |

| 2.65 | d, J=7.1 Hz | 2H | -CH₂- (Methylene bridge) |

| 2.58 | t | 2H | Piperidine (Equatorial H-2, H-6) |

| 1.70 | s (br) | 1H | -NH (Piperidine) |

| 1.63 | m | 1H | Piperidine (H-4) |

| 1.55 | d | 2H | Piperidine (Axial H-3, H-5) |

| 1.25 | q | 2H | Piperidine (Equatorial H-3, H-5) |

d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet, br = broad.

¹³C NMR Analysis: While specific experimental ¹³C NMR data for this compound is not widely available in the surveyed literature, a predicted spectrum can be constructed based on established chemical shift principles. The spectrum is expected to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon environments. The carbonyl carbon of the ester group would appear furthest downfield, typically around 167 ppm. The aromatic carbons would resonate between 128 and 146 ppm, with the carbon attached to the electron-withdrawing ester group (C1) and the carbon attached to the alkyl substituent (C4) appearing at the downfield end of this range. The methyl ester carbon is expected around 52 ppm. The carbons of the piperidine ring and the methylene bridge would appear in the upfield region (29-50 ppm).

Although detailed 2D NMR studies for this specific molecule are not publicly documented, their application is standard practice for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations would include the coupling between the ortho- and meta-protons on the benzene ring and, importantly, the couplings between adjacent protons within the piperidine ring (e.g., H-2 with H-3, H-3 with H-4), confirming their sequence. A correlation between the methylene bridge protons and the H-4 proton of the piperidine ring would definitively establish the link between the two moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Expected key correlations would include the protons of the methyl ester (-OCH₃) to the carbonyl carbon (C=O), and the methylene bridge protons (-CH₂-) to the C4 carbon of the piperidine ring and the C4 and C3/C5 carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for determining stereochemistry and conformation. For this molecule, NOESY could show spatial proximity between the methylene bridge protons and the equatorial protons at the 2 and 6 positions of the piperidine ring, providing insight into the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound and providing structural details through analysis of its fragmentation patterns.

While specific experimental HRMS data is not detailed in readily available literature, its application is standard for confirming the elemental formula. For this compound, the molecular formula is C₁₄H₁₉NO₂. High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, typically the protonated species [M+H]⁺ in electrospray ionization (ESI) mode.

The theoretical exact mass can be calculated:

Calculated Exact Mass for [C₁₄H₂₀NO₂]⁺: 234.1489 u

An experimental HRMS measurement yielding a mass value very close to this calculated value (typically within 5 ppm) would provide unambiguous confirmation of the compound's molecular formula. Low-resolution mass spectrometry has confirmed the molecular weight, showing a peak for the protonated molecule [M+H]⁺ at m/z = 234.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion at m/z 234) to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. Although an experimental MS/MS spectrum is not available, the fragmentation pattern can be predicted based on the known chemical properties of the functional groups present.

Table 2: Predicted MS/MS Fragmentation Pattern for [M+H]⁺ Ion (m/z 234.1)

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Identity |

|---|---|---|---|

| 234.1 | 202.1 | CH₃OH (32.0) | Loss of methanol (B129727) from the methyl ester group. |

| 234.1 | 175.1 | C₃H₇N (57.0) | Cleavage within the piperidine ring. |

| 234.1 | 149.1 | C₅H₁₀N (84.1) | Loss of the piperidine ring via cleavage at the benzylic C-C bond. |

| 234.1 | 96.1 | C₈H₇O₂ (135.0) | Formation of the protonated 4-methylenepiperidine (B3104435) cation. |

The most characteristic fragmentation pathways would involve the loss of methanol (CH₃OH) from the ester and cleavage at the benzylic position, which is the weakest C-C single bond, leading to the separation of the piperidinemethyl group from the benzoate moiety.

Vibrational Spectroscopy (Infrared and Raman) in Research Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

While specific experimental spectra for this compound are not publicly documented, the expected absorption bands can be predicted based on its structure.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, expected in the region of 1715-1730 cm⁻¹ . The N-H stretch of the secondary amine in the piperidine ring would appear as a moderate band around 3300-3400 cm⁻¹ . Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methylene groups would be seen just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ). Bending vibrations for the 1,4-disubstituted aromatic ring would also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The most intense signals are often from non-polar bonds. The aromatic ring C=C stretching vibrations would be prominent around 1600 cm⁻¹ . The symmetric stretching of the benzene ring would also give a strong, sharp signal. While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum. Aliphatic C-H vibrations would also be clearly visible.

Table 3: Predicted Vibrational Spectroscopy Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300-3400 | N-H Stretch | Secondary Amine (Piperidine) | Medium |

| 3030-3100 | C-H Stretch | Aromatic | Medium-Weak |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH) | Strong |

| 1715-1730 | C=O Stretch | Ester | Strong (IR), Medium (Raman) |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1250-1300 | C-O Stretch | Ester | Strong |

| 1100-1150 | C-N Stretch | Aliphatic Amine | Medium |

X-ray Crystallography for Determining Absolute and Relative Stereochemistry and Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. In the context of "this compound," this method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For piperidine-containing compounds, a key conformational feature is the geometry of the six-membered heterocyclic ring. Research on various piperidine derivatives consistently shows that the piperidine ring predominantly adopts a stable chair conformation. researchgate.nettandfonline.com This conformation minimizes steric strain and is the most energetically favored arrangement.

Through X-ray diffraction analysis, it is possible to establish the relative stereochemistry of substituents on the piperidine ring. Furthermore, if a chiral derivative is crystallized, the technique can be used to determine the absolute stereochemistry. The crystal packing, stabilized by intermolecular forces such as hydrogen bonding and van der Waals interactions, can also be elucidated, providing insight into the solid-state properties of the compound. tandfonline.com

While specific crystallographic data for "this compound" is not publicly available, the analysis of a structurally related compound, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, illustrates the type of detailed data that can be obtained. nih.govresearchgate.net

| Parameter | Illustrative Value (from a related compound nih.gov) |

|---|---|

| Chemical Formula | C₁₄H₁₇NO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.879 |

| b (Å) | 9.693 |

| c (Å) | 12.190 |

| α (°) | 69.684 |

| β (°) | 82.535 |

| γ (°) | 77.502 |

| Volume (ų) | 634.9 |

| Z (molecules/unit cell) | 2 |

| Key Conformation Feature | Piperidine ring in a chair conformation |

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are indispensable tools in synthetic chemistry for assessing the purity of compounds and for isolating desired products from reaction mixtures. The choice of technique depends on the compound's properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. nih.govhelixchrom.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Inertsil C18 (or equivalent), 250 x 4.6 mm, 5 µm nih.gov |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid nih.gov |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Detection | UV at 254 nm |

| Injection Volume | 5-20 µL nih.govgoogle.com |

Gas Chromatography (GC) is another powerful technique for purity assessment, but it is limited to thermally stable and volatile compounds. For "this compound," direct analysis by GC may be challenging due to its relatively high molecular weight and polarity. However, derivatization to a more volatile, less polar analogue could make GC analysis feasible. GC analysis of fatty acid methyl esters is a common application that demonstrates the utility of this technique for ester-containing compounds. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used extensively in synthetic organic chemistry to monitor the progress of a reaction. sigmaaldrich.com For the synthesis of "this compound," TLC can be used to track the consumption of the starting materials and the simultaneous appearance of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing) at different time intervals. The plate is then developed in a suitable mobile phase, which is typically a mixture of a nonpolar and a more polar solvent. The separated spots are visualized, usually under UV light, as aromatic compounds like the target molecule absorb at 254 nm. sigmaaldrich.com The relative positions of the spots (Rf values) indicate the progress of the reaction. The product, being an ester, is typically less polar than a corresponding carboxylic acid starting material and will therefore have a higher Rf value.

| Parameter | Typical Condition sigmaaldrich.com |

|---|---|

| Stationary Phase | TLC silica gel 60 F₂₅₄ |

| Mobile Phase | Toluene / Ethanol (9:1, v/v) or Hexane / Ethyl Acetate (B1210297) mixtures |

| Visualization | UV light at 254 nm |

| Application | Monitoring disappearance of reactants and appearance of product |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and serves as a key indicator of its purity.

For "this compound," with the molecular formula C₁₄H₁₉NO₂, the theoretical elemental composition can be calculated. A highly purified sample of the compound is subjected to combustion analysis, and the experimentally determined percentages of C, H, and N are compared to the theoretical values. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

| Element | Molecular Formula | Theoretical Mass Percentage (%) | Experimental Value Requirement |

|---|---|---|---|

| Carbon (C) | C₁₄H₁₉NO₂ | 72.07 | Within ±0.4% of theoretical values |

| Hydrogen (H) | 8.21 | ||

| Nitrogen (N) | 6.00 | ||

| Oxygen (O) | 13.71 |

Computational Chemistry and in Silico Modeling Studies of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, which in turn dictates the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govrsc.org It is widely applied to optimize molecular geometries, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computed structure. nih.gov DFT calculations are also employed to determine various physicochemical and electronic properties that govern the behavior of a compound. nih.govdoi.org

For 4-Piperidin-4-ylmethyl-benzoic acid methyl ester, DFT would be used to calculate its lowest energy three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles. Such computational analysis is a standard procedure for characterizing novel compounds and understanding their structural stability. nih.govespublisher.com

Table 1: Illustrative Data from DFT Geometric Optimization (Note: This table represents the type of data obtained from DFT calculations and is for illustrative purposes.)

| Parameter | Optimized Value |

|---|---|

| C-C (Aromatic Ring) Bond Length | ~1.39 Å |

| C-N (Piperidine Ring) Bond Length | ~1.47 Å |

| C=O (Ester) Bond Length | ~1.23 Å |

| C-O (Ester) Bond Length | ~1.36 Å |

| Aromatic Ring Dihedral Angle | ~0° |

DFT calculations are instrumental in analyzing the molecular orbitals of a compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). actascientific.com The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. espublisher.comactascientific.comnih.gov A smaller energy gap generally implies higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution across a molecule. nih.govrsc.org An MESP map uses a color scale to indicate different electrostatic potential regions: red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MESP map would likely show a negative potential around the carbonyl oxygen of the ester group, making it a potential site for hydrogen bonding, and a positive potential around the hydrogen atoms of the piperidine's amine group.

Table 2: Key Quantum Chemical Descriptors from DFT Analysis (Note: This table illustrates the type of electronic properties derived from DFT and is for conceptual purposes.)

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability actascientific.com |

| Electronegativity (χ) | A measure of the ability to attract electrons | Predicts charge transfer in reactions |

Conformational Analysis and Molecular Dynamics Simulations

The biological function and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable spatial arrangements of a molecule. For cyclic structures like the piperidine (B6355638) ring in this compound, the analysis focuses on identifying the preferred conformations, which are typically "chair" or "boat" forms. nih.govresearchgate.net Studies on related piperidine compounds have often revealed a preference for a chair or a distorted boat conformation, which minimizes steric strain. doi.orgresearchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. acs.org These simulations can model the conformational flexibility of the compound, its interactions with solvent molecules, and its behavior when approaching a biological target. researchgate.net An MD simulation of this compound could reveal how the piperidine and benzoic acid ester moieties move relative to each other and identify the most populated conformational states in a simulated physiological environment.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein or nucleic acid (receptor). nih.govmdpi.com This technique is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.govsemanticscholar.org

One of the primary applications of molecular docking is to perform virtual screening of a compound against a large database of known protein structures. researchgate.net This in silico screening can help identify potential biological targets for this compound, thereby suggesting possible therapeutic applications or mechanisms of action. By evaluating the docking score of the compound against a wide array of proteins, researchers can prioritize targets for further experimental validation.

Once a potential target is identified, molecular docking provides detailed insights into the binding interaction. The results include a scoring function that estimates the binding affinity, often expressed in kcal/mol, where a more negative value suggests a stronger interaction. doi.orgsemanticscholar.org Furthermore, docking analysis reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues within the protein's binding site. mdpi.comscienceopen.com These details are vital for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for this compound (Note: This table is a hypothetical representation of data generated from a molecular docking study.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -8.5 | Tyr204, Lys72, Glu170 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction via Computational Models

In silico ADME prediction is a critical step in evaluating the drug-likeness of a compound. Various computational models are employed to estimate the pharmacokinetic properties of a molecule like this compound. These models are built on large datasets of experimentally determined properties of diverse chemical structures.

| ADME Property | Predicted Parameter | Typical Predicted Value Range for Drug Candidates |

|---|---|---|

| Absorption | Human Intestinal Absorption (%) | > 80% |

| Caco-2 Permeability (nm/s) | > 20 | |

| Distribution | Plasma Protein Binding (%) | < 95% |

| Blood-Brain Barrier (BBB) Penetration | LogBB > -1.0 | |

| Metabolism | CYP450 2D6 Inhibition | Non-inhibitor |

| CYP450 3A4 Inhibition | Non-inhibitor | |

| Excretion | Total Clearance (ml/min/kg) | Variable |

| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Non-inhibitor |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. These methods are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a compound series including this compound, a wide array of descriptors would be generated.

Types of Molecular Descriptors:

1D Descriptors: Molecular weight, atom counts, rotatable bonds.

2D Descriptors: Topological indices, molecular connectivity indices, polar surface area (PSA).

3D Descriptors: van der Waals volume, surface area, dipole moment.

Once these descriptors are calculated for a set of molecules with known biological activity, a statistical model is developed to establish a mathematical relationship between the descriptors and the activity. Common statistical methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

A hypothetical QSAR equation might look like: Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

The predictive power of a QSAR model is its most crucial attribute. A robust model should be able to accurately predict the biological activity of new, untested compounds. To ensure the reliability of a QSAR model, it must undergo rigorous validation.

Key Model Validation Methodologies:

Internal Validation:

Leave-one-out (LOO) cross-validation (q²): One molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for all molecules.

Leave-many-out (LMO) cross-validation: A similar process to LOO, but multiple molecules are left out at each iteration.

External Validation:

The model is used to predict the activity of an external set of compounds that were not used in the model's development. The predictive performance is assessed using the predicted R² (R²pred).

The quality of a QSAR model is judged by several statistical parameters, as shown in the table below.

| Validation Parameter | Symbol | Acceptable Value for a Predictive Model |

|---|---|---|

| Coefficient of determination | R² | > 0.6 |

| Cross-validated correlation coefficient | q² | > 0.5 |

| Predicted R² for the external test set | R²pred | > 0.5 |

Pharmacophore modeling, a complementary approach, focuses on identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. This "pharmacophore" can then be used to screen virtual libraries for novel compounds that fit the model and are likely to be active. For this compound, a pharmacophore model would be developed based on its structure and the known binding site of its target protein.

Pre Clinical Investigation of Biological Interactions and Pharmacological Target Exploration

Strategic Design and Synthesis of 4-Piperidin-4-ylmethyl-benzoic acid methyl ester Derivatives for Biological Probing

The strategic design of derivatives based on the this compound scaffold is a cornerstone of modern medicinal chemistry, aimed at creating tailored molecules for specific biological investigations. A primary approach is molecular hybridization, which combines pharmacophoric elements from different bioactive molecules into a single new entity to engage multiple targets or enhance potency. nih.govresearchgate.net For instance, derivatives of the piperidine (B6355638) core have been designed as multi-target-directed ligands for potential use in complex conditions like Alzheimer's disease. nih.gov

Another key strategy involves the introduction of specific functional groups to probe biological systems. Diazide moieties, for example, can be incorporated into a scaffold to create photoaffinity probes, which are invaluable tools for identifying the specific binding sites of a compound on its target protein. nih.gov Furthermore, structural modifications are often planned to modulate the physicochemical properties of the parent compound. Esterification, a feature of the title compound, can be a deliberate design choice to improve properties such as cell permeability and bioavailability, which can be limited in the corresponding carboxylic acid analogs. nih.govdoi.org The goal is often to create tool compounds with improved aqueous solubility and favorable pharmacokinetic profiles for in vivo studies. nih.gov

The synthesis of these designed derivatives typically involves multi-step reaction sequences. A common method begins with a commercially available benzoic acid derivative, which is converted to a more reactive form, such as an acyl chloride using thionyl chloride. nih.govresearchgate.net This intermediate is then reacted with the desired piperidine-containing fragment to form the final product. nih.govresearchgate.net Iterative medicinal chemistry efforts on related scaffolds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, have led to the identification of potent and selective inhibitors of biological targets like the choline (B1196258) transporter. nih.gov These synthetic campaigns allow for extensive exploration of the chemical space around the core structure. nih.gov

In Vitro Methodologies for Biological Activity Profiling

Once synthesized, the biological effects of this compound and its derivatives are characterized using a suite of in vitro assays. These methods provide crucial data on the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Enzyme inhibition assays are fundamental for determining if a compound can modulate the activity of a specific enzyme target. A common methodological framework is the spectrophotometric assay, where the enzyme's activity on a substrate generates a colored product, allowing for quantitative measurement of inhibition. unisi.it For enzymes that utilize ATP, such as kinases and ATPases, assays often measure the depletion of ATP or the generation of ADP, frequently using luminescence-based detection systems. nih.gov For example, the ability of compounds to directly inhibit the ATP hydrolysis activity of the NLRP3 enzyme has been assessed in vitro. nih.gov

Kinetic analysis is often employed to understand the mechanism of inhibition, distinguishing between competitive, non-competitive, or other modes of action. nih.gov These studies are critical for optimizing the design of more potent and selective inhibitors. nih.gov The inhibitory potential of various benzoic acid and ester derivatives has been explored against enzymes like dipeptidyl peptidase-4 (DPP-4), where low nanomolar inhibition is a key goal. nih.gov

| Assay Type | Principle | Example Target(s) |

| Spectrophotometric | Measures change in absorbance of a chromogenic substrate or product. | Tyrosinase, MAGL unisi.itnih.gov |

| Luminescence-based | Measures light output from a reaction, often linked to ATP levels. | NLRP3 ATPase, Kinases nih.gov |

| Fluorometric | Measures changes in fluorescence of a substrate or probe. | Dipeptidyl Peptidase 4 (DPP-4) nih.gov |

To investigate interactions with receptors, a variety of experimental approaches are utilized. For nuclear receptors, time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assays can be used to quantify the ability of a compound to modulate the receptor's interaction with its co-regulatory proteins. dundee.ac.uk For G-protein coupled receptors (GPCRs), such as the CCR5 receptor, competitive binding assays with a radiolabeled ligand are a standard method to determine a compound's binding affinity. researchgate.net

Functional assays measure the cellular response following receptor engagement. For example, in virology, pseudovirus entry assays are used to screen for compounds that block the viral entry process, which is often mediated by viral proteins binding to host cell receptors. acs.org Cell-cell fusion assays in cells expressing viral hemagglutinin (HA) can also determine if a compound prevents the conformational changes in viral proteins necessary for membrane fusion. acs.org

Cellular assays provide a more physiologically relevant context to investigate a compound's biological activity. A primary consideration is the choice of cell line, which should be appropriate for the biological question being asked. Human neuroblastoma cells (SH-SY5Y) are often used for neuroprotection studies, while human monocytic cells (THP-1) are employed in inflammation research. nih.govnih.gov

A crucial parallel experiment in cellular assays is the evaluation of cytotoxicity to ensure that the observed biological effect is not simply due to cell death. The MTT assay is a widely used colorimetric method to assess cell viability. nih.govnih.gov For antiviral testing, cytopathic effect (CPE) reduction assays measure the ability of a compound to protect cells from virus-induced death or morphological changes. acs.org These assays provide a selectivity index, which compares the concentration required for biological activity to the concentration that causes cytotoxicity. acs.org

Systematic Structure-Activity Relationship (SAR) Studies of the Chemical Compound and its Analogs

SAR studies are the systematic investigation of how changes in a molecule's structure affect its biological activity. This process is essential for optimizing a lead compound into a potent and selective chemical probe or drug candidate.

The rational design of new analogs is at the heart of SAR exploration. This process is often guided by computational methods, such as in silico docking of a virtual library of derivatives into the target's binding site, to prioritize the synthesis of compounds with a higher probability of success. dundee.ac.uk

Key strategies for structural modification include:

Exploring Ring Substituents: Systematically changing the position and nature of substituents on the aromatic rings of the scaffold helps to identify key interactions with the biological target. nih.govdundee.ac.uk For example, modifying the benzamide (B126) portion of a molecule can significantly impact its potency. researchgate.net

Isosteric Replacement: Replacing atoms or groups of atoms with others that have similar physical or chemical properties (isosteres) can probe the importance of those atoms for binding and activity. unisi.it An example is the replacement of an ether oxygen with a sulfur atom. unisi.it

Modifying Linkers: Altering the length, rigidity, or chemical nature of the linker connecting different pharmacophoric elements can optimize the compound's conformation for binding to its target. nih.gov

Introducing Hydrophilic Groups: To improve poor aqueous solubility, a common issue with drug candidates, polar and ionizable groups can be strategically introduced into the molecule. nih.gov

An illustrative example comes from the development of inhibitors for the presynaptic choline transporter (CHT), where SAR was explored around a 3-piperidine substituent and the amide functionality of a benzamide core. nih.gov These iterative medicinal chemistry efforts led to the discovery of highly potent and selective inhibitors. nih.gov The table below shows a sample of SAR data for this series, demonstrating how small structural changes can lead to significant differences in inhibitory activity. nih.gov

| Compound | R Group on Piperidine Nitrogen | CHT Inhibition (IC50, µM) |

| Analog 1 | H | >10 |

| Analog 2 | Isopropyl | 0.150 |

| Analog 3 (ML352) | Methyl | 0.083 |

This data demonstrates that N-alkylation of the piperidine ring is critical for activity, with the methyl group providing slightly better potency than the isopropyl group in this specific scaffold. nih.gov Such systematic studies are crucial for refining the molecular architecture to achieve the desired biological profile. nih.gov

Correlation of Structural Features with Biological Responses

The specific biological response of this compound is not extensively documented in publicly available pre-clinical studies. However, by examining the structure-activity relationships (SAR) of analogous compounds, we can infer the potential contributions of its key structural motifs—the piperidine ring, the benzoic acid methyl ester, and the methylene (B1212753) linker—to its biological interactions.

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). For instance, the 4-(p-fluorobenzoyl)piperidine moiety is crucial for the activity of certain antipsychotic agents that bind to serotonin (B10506) (5-HT2A) and dopamine (B1211576) (D1, D2, D4) receptors. mdpi.com This suggests that the piperidine ring in this compound could serve as a key pharmacophoric element for interaction with G-protein coupled receptors (GPCRs). The nature and position of substituents on the piperidine nitrogen are critical for modulating potency and selectivity. In a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) investigated as steroid-5α-reductase inhibitors, bulky and lipophilic N-substituents like diphenylacetyl and dicyclohexylacetyl conferred potent inhibitory activity. nih.gov This highlights the importance of the substituent on the piperidine nitrogen in defining the biological activity profile.

The benzoic acid moiety and its derivatives are also known to be biologically active. The SAR of benzoic acid derivatives as local anesthetics reveals that substituents on the aromatic ring that increase the electron density of the carbonyl oxygen can enhance activity. pharmacy180.comyoutube.com Specifically, electron-donating groups in the ortho or para positions are favorable. pharmacy180.comyoutube.com In the case of this compound, the piperidin-4-ylmethyl group at the para position would influence the electronic properties of the benzene (B151609) ring and, consequently, its interaction with biological targets. The ester functional group itself can participate in hydrogen bonding and dipole-dipole interactions within a receptor binding pocket.

The methylene linker connecting the piperidine and benzoic acid moieties provides conformational flexibility, allowing the two key structural components to adopt an optimal orientation for binding to a target protein. The length and rigidity of this linker are often critical determinants of biological activity in related compound series.

Interactive Data Table: Structure-Activity Relationships of Related Piperidine Derivatives

| Compound Series | Key Structural Feature | Observed Biological Activity | Reference |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | N-diphenylacetyl group | Potent inhibition of steroid-5α-reductase type 1 and 2 | nih.gov |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | N-dicyclohexylacetyl group | Strong and selective inhibition of steroid-5α-reductase type 2 | nih.gov |

| 4-(p-fluorobenzoyl)piperidine derivatives | 4-(p-fluorobenzoyl)piperidine moiety | High affinity for 5-HT2A and D2 receptors | mdpi.com |

| Benzoic acid derivatives (local anesthetics) | Electron-donating group at para-position | Enhanced local anesthetic potency | pharmacy180.comyoutube.com |

Mechanistic Research into Molecular Pathways of Biological Action (Excluding Physiological Effects)

Direct mechanistic studies on the molecular pathways affected by this compound are not available in the current body of scientific literature. However, based on the known targets of structurally similar compounds, we can hypothesize potential molecular interactions.

Compounds containing the benzoylpiperidine fragment have been shown to interact with aminergic GPCRs, such as serotonin and dopamine receptors. mdpi.com The binding of a ligand to these receptors initiates a cascade of intracellular signaling events, often involving the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, activate downstream protein kinases that phosphorylate a variety of cellular substrates, ultimately altering gene expression and cellular function.

Furthermore, the inhibitory activity of related piperidine derivatives against steroid-5α-reductase suggests a potential for this compound to interact with enzymatic targets. nih.gov Inhibition of such an enzyme would block the conversion of a substrate to its product, thereby disrupting the metabolic or signaling pathway in which the enzyme is involved. The mechanism of inhibition could be competitive, non-competitive, or uncompetitive, depending on how the compound interacts with the enzyme's active site or allosteric sites.

Exploration of Novel Pharmacological Targets Based on Compound Scaffolds

The hybrid scaffold of this compound, combining a piperidine ring and a benzoic acid derivative, presents opportunities for exploring a diverse range of pharmacological targets.

The piperidine moiety is a versatile scaffold that has been incorporated into inhibitors of a wide array of enzymes and ligands for numerous receptors. Beyond the well-established CNS targets, recent research has explored piperidine-containing compounds as inhibitors of enzymes such as monoacylglycerol lipase (B570770) (MAGL), which is involved in endocannabinoid signaling and has implications for pain, inflammation, and cancer. unisi.it Additionally, the piperidine scaffold has been utilized in the development of inhibitors for the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. unito.itmdpi.com

The benzoic acid scaffold is a common feature in molecules designed to interact with nuclear hormone receptors and other transcription factors. The carboxylic acid or ester functionality can form key interactions within the ligand-binding domains of these proteins. Furthermore, the aromatic ring can engage in pi-stacking and hydrophobic interactions.

Given the structural precedents, the this compound scaffold could be investigated for activity against novel targets, including:

Epigenetic Targets: The structural features may allow for interaction with histone-modifying enzymes or other epigenetic regulators.

Ion Channels: The general structure bears some resemblance to certain ion channel modulators, suggesting potential activity at voltage-gated or ligand-gated ion channels.

Protein-Protein Interaction Modulators: The scaffold could provide a basis for the design of small molecules that disrupt or stabilize critical protein-protein interactions involved in disease pathways.

Interactive Data Table: Potential Pharmacological Targets for the Piperidine-Benzoic Acid Scaffold

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

| G-Protein Coupled Receptors | Serotonin (5-HT) Receptors, Dopamine (D) Receptors | Neuropsychiatric Disorders | mdpi.com |

| Enzymes | Steroid-5α-reductase, Monoacylglycerol Lipase (MAGL) | Benign Prostatic Hyperplasia, Neuropathic Pain, Inflammation | nih.govunisi.it |

| Inflammasomes | NLRP3 | Inflammatory Diseases | unito.itmdpi.com |

Advanced Analytical and Biopharmaceutical Research Methodologies

Development of Specialized Analytical Methods for Detection and Quantification

The accurate detection and quantification of "4-Piperidin-4-ylmethyl-benzoic acid methyl ester" in various matrices are fundamental for its progression through the drug development pipeline. This necessitates the creation of highly sensitive and selective analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of piperidine (B6355638) derivatives due to its high sensitivity and specificity. nih.govnih.gov The development of a robust LC-MS/MS method for "this compound" would involve meticulous optimization of several key parameters.

Separation is typically achieved on a reverse-phase C18 column. nih.govresearchgate.net The mobile phase composition is critical for achieving good chromatographic resolution and peak shape. A common approach involves a gradient elution using a mixture of an aqueous component, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net

For detection, a triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is frequently employed. nih.gov This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺ in positive ionization mode) and one or more product ions generated through collision-induced dissociation. nih.gov This process ensures high selectivity, minimizing interference from matrix components. Method validation would be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.org

Interactive Data Table 1: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Condition | Rationale |

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS, balancing speed and efficiency. |

| Gradient | 5% B to 95% B over 5 minutes | Allows for the elution of a range of compounds with varying polarities. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The piperidine nitrogen is readily protonated, making ESI+ a suitable choice. |

| Precursor Ion (Q1) | m/z 220.1 | Corresponds to the [M+H]⁺ of the target compound (MW: 219.28). |

| Product Ion (Q3) | e.g., m/z 161.1 | A characteristic fragment ion used for quantification in MRM mode. |

| Collision Energy | Optimized (e.g., 20 eV) | Energy required to produce the optimal abundance of the product ion. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) offers another powerful tool for the analysis of piperidine-containing compounds. cmbr-journal.com However, due to the polarity and potential for thermal degradation of molecules with amine functional groups, derivatization is often a necessary step to improve chromatographic properties. oup.com For "this compound," the secondary amine in the piperidine ring could be derivatized, for example, with pentafluorobenzoyl chloride, to create a more volatile and thermally stable analogue with good chromatographic behavior. oup.com

The GC-MS analysis would typically use a capillary column, such as an HP-5MS, which is suitable for a wide range of compounds. cmbr-journal.com The mass spectrometer would be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be used for structural confirmation by comparison to spectral libraries. nih.gov GC-MS is a highly selective method that can separate complex mixtures and provide structural information about the analytes. cmbr-journal.com

In Vitro and Ex Vivo Bioavailability and Metabolic Stability Studies (Methodological Focus)

Understanding the metabolic fate of a new chemical entity is a critical component of drug discovery. researchgate.net In vitro and ex vivo models provide essential early data on a compound's potential bioavailability and metabolic stability.

For "this compound," in vitro metabolic stability would likely be assessed using liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog) and humans. researchgate.netdndi.org The compound would be incubated with the microsomal or hepatocyte suspension in the presence of necessary cofactors (e.g., NADPH). Samples are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by a developed LC-MS/MS method. The rate of disappearance is then used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net These studies are crucial as rapid biotransformation can reduce exposure to the active compound, while high stability might lead to undesirable drug-drug interactions. researchgate.net

Ex vivo studies, which may involve models of specific biological processes, can provide further insights. nih.govresearchgate.net For instance, the activity of piperidine derivatives has been investigated in ex vivo models of platelet aggregation to understand their pharmacological effects. nih.govresearchgate.net

Interactive Data Table 2: Representative In Vitro Metabolic Stability Assay Design

| Parameter | Description | Example Condition |

| Test System | Biological matrix used for metabolism | Human Liver Microsomes (HLM) |

| Compound Conc. | Initial concentration of the test compound | 1 µM |

| Incubation Time | Duration of the experiment | 0, 5, 15, 30, 60 minutes |

| Cofactor | Required for enzymatic activity | NADPH |

| Analysis | Method for quantifying the parent compound | LC-MS/MS |

| Data Output | Key stability metrics | In vitro t½, Intrinsic Clearance (CLint) |

Solid-State Characterization and Polymorphism Research Techniques

The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, solubility, and bioavailability. symbiosisonlinepublishing.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration during pharmaceutical development. symbiosisonlinepublishing.comuga.edu Therefore, comprehensive solid-state characterization of "this compound" is essential.

A variety of analytical techniques are employed to identify and characterize different solid forms. allfordrugs.com

X-Ray Powder Diffraction (XRPD) is the primary method for identifying crystalline polymorphs. jagiellonskiecentruminnowacji.pl Each crystalline form produces a unique diffraction pattern, which acts as a fingerprint. allfordrugs.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. allfordrugs.com It is used to determine melting points and detect polymorphic transformations.

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information about desolvation and decomposition. allfordrugs.com

Raman Spectroscopy is a non-destructive spectroscopic technique that provides information about molecular vibrations and can distinguish between different polymorphic forms based on their unique spectral signatures. jagiellonskiecentruminnowacji.pl

These techniques are used in combination to build a complete picture of the solid-state landscape of the compound, ensuring that the most stable and suitable form is selected for further development. symbiosisonlinepublishing.com The identification of different solid forms is crucial, as an undesired polymorphic transition during manufacturing or storage can significantly impact the final product's performance. uga.edu

Future Research Directions and Translational Perspectives Academic Focus

Opportunities for Lead Optimization and Development of Related Compound Classes

The core structure of 4-piperidin-4-ylmethyl-benzoic acid methyl ester is amenable to a variety of chemical modifications to enhance its potential therapeutic properties. Lead optimization strategies would likely focus on systematically altering different parts of the molecule to improve efficacy, selectivity, and pharmacokinetic profiles.

Key Areas for Modification:

Piperidine (B6355638) Ring Substitution: The nitrogen atom of the piperidine ring is a prime site for derivatization. The addition of various substituents, such as aralkyl groups, could significantly influence the compound's affinity for biological targets. acs.org For instance, in related 1-aralkyl-4-benzylpiperidine derivatives, modifications to the aralkyl group have shown a wide range of affinities for sigma receptors. acs.org

Benzoic Acid Moiety: The ester group on the benzoic acid ring can be hydrolyzed to the corresponding carboxylic acid or converted to a range of amides. These changes would alter the compound's polarity and hydrogen bonding capabilities, potentially impacting its interaction with target proteins.

Methylene (B1212753) Bridge: The methylene linker connecting the piperidine and phenyl rings could be modified to alter the compound's flexibility and spatial orientation. Introducing conformational constraints could lead to higher binding affinities.

The development of related compound classes could involve replacing the piperidine ring with other heterocyclic systems, such as piperazine (B1678402), to explore different structure-activity relationships (SAR). acs.org The synthesis of a diverse library of analogs would be crucial for establishing a robust SAR and identifying key structural features for desired biological activity.

Below is an interactive data table summarizing potential modifications and their rationales.

| Molecular Subunit | Potential Modification | Rationale for Modification |

| Piperidine Nitrogen | Alkylation, Acylation | Modulate lipophilicity and target interaction. |

| Benzoic Acid Ester | Hydrolysis to Carboxylic Acid | Increase polarity and introduce hydrogen bonding. |

| Amidation | Explore diverse interactions with target proteins. | |

| Phenyl Ring | Substitution (e.g., halogens, methoxy groups) | Influence electronic properties and metabolic stability. |

| Methylene Bridge | Replacement with longer or rigid linkers | Optimize spatial arrangement for target binding. |

Integration of Artificial Intelligence and Machine Learning in Compound Research and Design